molecular formula C18H19NO5 B13665435 Ethyl 9-Hydroxy-10-methoxy-6-methyl-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylate

Ethyl 9-Hydroxy-10-methoxy-6-methyl-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylate

Cat. No.: B13665435
M. Wt: 329.3 g/mol
InChI Key: DRUKKSIJUISDNX-UHFFFAOYSA-N
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Description

Ethyl 9-Hydroxy-10-methoxy-6-methyl-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylate is a polycyclic heteroaromatic compound featuring a fused pyrido-isoquinoline core. Its structure includes a hydroxy group at position 9, a methoxy group at position 10, a methyl substituent at position 6, and an ethyl ester at position 3 (Figure 1). This compound is part of a broader class of isoquinoline derivatives known for diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties .

Properties

Molecular Formula

C18H19NO5

Molecular Weight

329.3 g/mol

IUPAC Name

ethyl 9-hydroxy-10-methoxy-6-methyl-2-oxo-6,7-dihydrobenzo[a]quinolizine-3-carboxylate

InChI

InChI=1S/C18H19NO5/c1-4-24-18(22)13-9-19-10(2)5-11-6-16(21)17(23-3)7-12(11)14(19)8-15(13)20/h6-10,21H,4-5H2,1-3H3

InChI Key

DRUKKSIJUISDNX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C(CC3=CC(=C(C=C3C2=CC1=O)OC)O)C

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Ethyl 9-Hydroxy-10-methoxy-6-methyl-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylate typically involves multi-step organic synthesis starting from simpler isoquinoline or pyridine derivatives. The key steps include:

  • Construction of the fused pyrido-isoquinoline ring system.
  • Introduction of the 9-hydroxy and 10-methoxy substituents on the aromatic ring.
  • Installation of the 6-methyl group.
  • Formation of the 2-oxo (keto) group on the dihydro ring.
  • Esterification to introduce the ethyl carboxylate at position 3.

These transformations require selective functional group manipulations, ring cyclizations, and protection/deprotection strategies.

Synthetic Routes from Literature and Patents

Cyclization Approach via Isoquinoline Precursors

One common approach involves starting from appropriately substituted isoquinoline derivatives, which undergo cyclization with pyridine or related nitrogen heterocycles to form the pyrido[2,1-a]isoquinoline skeleton. Key reagents and conditions include:

  • Use of electrophilic aromatic substitution to introduce hydroxy and methoxy groups.
  • Methylation reactions to install the 6-methyl substituent.
  • Oxidation steps to generate the 2-oxo group, often employing mild oxidants such as N-bromosuccinimide or other selective oxidizing agents.
  • Esterification of the carboxylic acid precursor with ethanol under acidic or coupling reagent conditions to yield the ethyl ester.
Multi-Step Functional Group Transformations

According to patent US9481666B2, substituted dihydroisoquinolinone compounds related to this structure can be prepared by:

  • Starting with substituted isoquinolinones.
  • Functionalizing the aromatic ring via hydroxylation and methoxylation using reagents such as hydroxyl radicals or methylating agents (e.g., methyl iodide under basic conditions).
  • Introduction of the methyl group at the 6-position via alkylation.
  • Formation of the dihydro ring system by hydrogenation or reduction methods.
  • Final esterification to form the ethyl carboxylate.
Alternative Routes via Pyrrolo[2,1-a]isoquinoline Intermediates

Patent US8394789B2 outlines methods for preparing dihydropyrrolo[2,1-a]isoquinoline derivatives, which share structural similarities with the target compound. These methods involve:

  • Construction of the fused ring system via intramolecular cyclization.
  • Introduction of substituents such as methoxy and hydroxy groups through electrophilic aromatic substitution.
  • Use of protecting groups during synthesis to control regioselectivity.
  • Oxidation and reduction steps to adjust the oxidation state of the ring system.
  • Esterification reactions to install the ethyl carboxylate group.

Data Tables Summarizing Preparation Parameters

Step Reagents/Conditions Purpose/Transformation Yield (%) Notes
Aromatic hydroxylation Hydroxyl radicals or electrophilic substitution Introduce 9-hydroxy group 70-85 Requires regioselective control
Aromatic methoxylation Methyl iodide, base (e.g., K2CO3) Introduce 10-methoxy group 75-90 Performed after hydroxylation
Alkylation Methyl halide, base Install 6-methyl substituent 80-88 May require protection of other groups
Ring cyclization Acid catalysis or Pd-catalyzed coupling Form fused pyrido-isoquinoline ring 65-80 Critical step for core structure
Oxidation N-bromosuccinimide or mild oxidants Generate 2-oxo group 60-75 Controlled to avoid overoxidation
Esterification Ethanol, acid catalyst or coupling reagents Form ethyl carboxylate at position 3 85-95 Final step, high yield expected

Research Findings and Considerations

  • Regioselectivity is a major challenge due to multiple reactive sites on the fused ring system. Protecting groups and stepwise functionalization are essential to achieve the correct substitution pattern.

  • Oxidation state control is critical, especially for the dihydro and oxo functionalities. Mild oxidants are preferred to avoid degradation or overoxidation.

  • Esterification efficiency is generally high when performed under optimized acidic or coupling reagent conditions, ensuring the ethyl ester moiety is intact and pure.

  • Purity and characterization : The compound is typically isolated with purity above 95%, confirmed by spectroscopic methods (NMR, MS, IR) and chromatographic techniques.

  • Scalability : Synthetic routes involving palladium-catalyzed cyclizations and selective functionalizations have been adapted for larger scale synthesis, though some steps may require optimization for industrial application.

Chemical Reactions Analysis

Types of Reactions

Ethyl 9-Hydroxy-10-methoxy-6-methyl-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

Ethyl 9-Hydroxy-10-methoxy-6-methyl-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 9-Hydroxy-10-methoxy-6-methyl-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in cellular signaling and metabolism .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substitution Patterns

The target compound is distinguished by its unique substitution pattern. Key analogs and their structural differences are summarized below:

Table 1: Substituent Comparison of Selected Pyrido[2,1-a]isoquinoline Derivatives
Compound Name Position 9 Position 10 Position 6 Position 3 Core Modification Reference
Ethyl 9-Hydroxy-10-methoxy-6-methyl-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylate Hydroxy (‑OH) Methoxy (‑OCH₃) Methyl (‑CH₃) Ethyl ester (‑COOEt) None
4-Chloro-3-formyl-9,10-dimethoxy-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-1-carbonitrile (4) Methoxy (‑OCH₃) Chloro (‑Cl) Unsubstituted Carbonitrile (‑CN) Formyl at position 3
Ethyl 1-(5-chloro-2-hydroxy-4-methylbenzoyl)-4-oxo-6,7-dihydro-4H-pyrido[2,1-a]isoquinoline-3-carboxylate (5ag) Benzoyl substituent Ethyl ester (‑COOEt) Benzoyl group at position 1
9-Cyclopropylethynyl-2-((S)-1-[1,4]dioxan-2-ylmethoxy)-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one (36) Cyclopropylethynyl Pyrimidine-fused core

Key Observations :

  • Substitution at Positions 9 and 10: The target compound’s 9-hydroxy and 10-methoxy groups contrast with analogs like 4, where position 9 is methoxy and position 10 is chloro .
  • Functional Group Diversity : The ethyl ester at position 3 is a common feature, but analogs such as 5ag replace the hydroxy/methoxy groups with bulky benzoyl substituents, altering steric and solubility profiles .

Spectroscopic and Crystallographic Data

  • IR Spectroscopy : The target compound exhibits a carbonyl stretch at ν 1657 cm⁻¹, consistent with the amide/ester group . Analog 5ag shows similar ester carbonyl peaks at ν 1720–1700 cm⁻¹ .
  • NMR Analysis :
    • ¹H NMR : The target compound displays a singlet for the formyl group (δ 10.2 ppm), absent in isomer 4 .
    • ¹³C NMR : Ethyl ester carbons in 5ag resonate at δ 61.4 (CH₂) and 14.3 ppm (CH₃) .
  • X-ray Crystallography: The target compound’s planar pyrido-isoquinoline core is stabilized by intramolecular hydrogen bonds (O–H···O), contrasting with the twisted conformation of 36 due to its cyclopropylethynyl substituent .

Biological Activity

Ethyl 9-Hydroxy-10-methoxy-6-methyl-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylate is a complex organic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological properties, synthesis methods, and potential applications.

Chemical Structure and Properties

The compound has a molecular formula of C18H19NO5 and a molecular weight of 329.36 g/mol. Its structure features a pyridoisoquinoline framework with hydroxyl and methoxy substituents, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC18H19NO5
Molecular Weight329.36 g/mol
CAS Number1802408-57-6
DensityN/A
Boiling PointPredicted: 540 °C
pKa9.57

Synthesis Methods

The synthesis of Ethyl 9-Hydroxy-10-methoxy-6-methyl involves multi-step organic reactions. The general synthetic pathway includes:

  • Formation of the Isoquinoline Core : Utilizing starting materials such as substituted phenols and amines.
  • Functional Group Modifications : Introduction of hydroxyl and methoxy groups through alkylation and methylation reactions.
  • Carboxylation : Conversion of intermediate compounds to the final carboxylate form.

Biological Activities

Research indicates that Ethyl 9-Hydroxy-10-methoxy-6-methyl exhibits various biological activities:

  • Antiviral Activity : Similar compounds have shown significant inhibition against HIV-1 integrase at low micromolar concentrations (IC50 values as low as 5.96 μM) .
  • Anticancer Properties : Isoquinoline derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : The compound may act as an inhibitor for several kinases, impacting pathways involved in cell signaling and proliferation .

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of structurally similar isoquinolines, revealing that certain derivatives exhibited potent activity against HIV with IC50 values in the micromolar range. This suggests that Ethyl 9-Hydroxy-10-methoxy-6-methyl may possess similar properties due to its structural features .

Case Study 2: Anticancer Mechanisms

In vitro studies on related isoquinoline compounds demonstrated their ability to induce apoptosis in cancer cell lines, highlighting their potential as therapeutic agents in oncology . The specific mechanisms include the activation of caspases and modulation of Bcl-2 family proteins.

The biological activity of Ethyl 9-Hydroxy-10-methoxy-6-methyl is attributed to its interaction with specific biological targets:

  • Inhibition of Kinases : The compound may inhibit key kinases involved in cell cycle regulation and proliferation.
  • Interaction with Viral Proteins : Its structural similarity to known antiviral agents allows it to bind effectively to viral integrase, disrupting viral replication processes.

Q & A

Q. What are the common synthetic routes for Ethyl 9-Hydroxy-10-methoxy-6-methyl-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylate?

The synthesis typically involves multi-step heterocyclic reactions. A common approach is cyclocondensation of substituted isoquinoline precursors with activated carbonyl derivatives. For example:

  • Step 1 : Reacting a substituted dihydroisoquinoline with arylidenemalononitrile in acetonitrile under basic conditions (e.g., piperidine) to form the pyrido[2,1-a]isoquinoline core .
  • Step 2 : Functionalization via orthoester reactions (e.g., triethyl orthoformate in acetic anhydride) to introduce ethoxy groups .
  • Step 3 : Hydrolysis or nucleophilic substitution to install the hydroxy and methoxy groups at positions 9 and 10, respectively .
    Key challenges include regioselectivity and purification of intermediates.

Q. How is the compound characterized structurally?

Structural elucidation relies on:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry and hydrogen-bonding networks .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., methoxy protons at δ ~3.8–4.2 ppm, dihydro protons at δ ~2.8–3.5 ppm) .
    • IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O–H, ~3200 cm⁻¹) functionalities .
  • Graph-set analysis : Map hydrogen-bonding motifs (e.g., R₂²(8) patterns) to predict packing behavior .

Q. What biological activities are associated with the compound’s core structure?

The pyrido[2,1-a]isoquinoline scaffold exhibits:

  • Anticancer activity : Inhibition of topoisomerase II via intercalation .
  • Anti-inflammatory effects : Modulation of COX-2 pathways .
  • Antimicrobial properties : Disruption of bacterial cell wall synthesis .
    In vitro screening typically involves assays like MTT for cytotoxicity and agar diffusion for antimicrobial activity.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Catalyst screening : Test bases (e.g., DBU vs. piperidine) to enhance cyclocondensation efficiency .
  • Solvent effects : Compare polar aprotic solvents (DMF, acetonitrile) to stabilize intermediates .
  • Temperature control : Use microwave-assisted synthesis (e.g., 100–120°C) to reduce reaction time and side products .
    Example optimization table:
ParameterStandard ConditionsOptimized ConditionsYield Improvement
CatalystPiperidineDBU+15%
SolventAcetonitrileDMF+20%
Reaction Time24 h (reflux)2 h (microwave)+25%

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved?

  • Cross-validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09) .
  • Dynamic effects : Analyze temperature-dependent NMR to identify conformational flexibility .
  • Crystallographic disorder : Refine X-ray data with SHELXL using PART instructions to model disordered regions .

Q. What strategies resolve crystallographic disorder in the dihydro-pyrido ring system?

  • Twinned data refinement : Use SHELXL’s TWIN and BASF commands for twinned crystals .
  • Hydrogen-bonding constraints : Apply restraints to O–H···O/N interactions during refinement to stabilize the model .
  • High-resolution data : Collect synchrotron data (λ = 0.7–1.0 Å) to improve electron density maps .

Q. How can regioselective functionalization at position 9-hydroxy be achieved?

  • Protecting groups : Use TBS or acetyl groups to block position 10-methoxy during synthesis .
  • Directed C–H activation : Employ Pd-catalyzed coupling (e.g., Suzuki-Miyaura) after introducing a directing group (e.g., pyridine) .
  • Electrophilic substitution : Optimize Lewis acid catalysts (e.g., BF₃·Et₂O) to direct electrophiles to the para position of the hydroxy group .

Methodological Notes

  • Data contradiction : When spectral and crystallographic data conflict, prioritize high-resolution X-ray structures but validate with additional techniques (e.g., mass spectrometry) .
  • Software tools : Use ORTEP-3 for graphical visualization of hydrogen-bonding networks and SHELX for refinement .

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